(R)-N-Ethylpiperidin-3-amine dihydrochloride
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Overview
Description
“®-N-Ethylpiperidin-3-amine dihydrochloride” is also known as “®-3-Piperidinamine dihydrochloride”. It’s a white powder used as a reactant for the preparation of dipeptidyl peptidase IV inhibitors derived from Alogliptin .
Molecular Structure Analysis
The molecular formula of “®-N-Ethylpiperidin-3-amine dihydrochloride” is C5H13ClN2 . The molecular weight is 136.62 .
Physical and Chemical Properties Analysis
“®-N-Ethylpiperidin-3-amine dihydrochloride” is a white to tan powder . It has a melting point of 190-195 °C . It is slightly soluble in methanol and water . The compound is sensitive and hygroscopic .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methodologies : The compound has been synthesized from Ethyl nipecotate through a series of processes including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). This synthesis route highlights its significance in creating optically active pharmaceutical intermediates.
- Catalytic Applications : The compound has been utilized in catalytic processes, such as the anti-Markovnikov oxidative amination of styrene, where cationic rhodium(I) complexes with specific phosphine ligands catalyzed the formation of (E)-1-styrylpiperidine with high efficiency and selectivity (M. V. Jiménez et al., 2010).
Material Science
- Photostabilizing Agents : In the context of material science, derivatives of (R)-N-Ethylpiperidin-3-amine, specifically polyalkylpiperidines, have shown to significantly improve the photochemical stability of polymers, thereby enhancing their longevity and resistance to UV degradation (Š. Chmela et al., 1999).
Medicinal Chemistry
- Drug Development and Biological Applications : The structural motifs of (R)-N-Ethylpiperidin-3-amine dihydrochloride have been incorporated into various bioactive molecules, demonstrating its utility in drug development. For example, it has been part of the synthesis route for new classes of PAF-receptor antagonists (H. Benmehdi et al., 2008) and played a role in the development of selective inhibitors of glial GABA uptake, highlighting its potential in neurological drug discovery (E. Falch et al., 1999).
Safety and Hazards
“®-N-Ethylpiperidin-3-amine dihydrochloride” is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
(3R)-N-ethylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBNYNFIAOSYNL-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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